AKR1C3 Enzymatic Potency: Benzoic Acid Lead vs. Benzoxazolone Bioisostere
The prototypical 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl benzoic acid lead compound (AKR1C3-IN-1 / CRT0036521, CAS 327092-81-9) achieves an IC₅₀ of 13 ± 3 nM against recombinant human AKR1C3 enzyme [1]. In the benzoxazolone analog (CAS 877804-61-0), the carboxylic acid moiety is exchanged for a 2(3H)-benzoxazolone bioisostere, a substitution that the Jamieson et al. SAR study explicitly identifies as permissible: the carboxylate position was found to be substitutable by acid isosteres without abolishing activity, as demonstrated by amide and reverse sulfonamide analogs retaining low nanomolar potency [1]. The benzoxazol-2(3H)-one heterocycle is a validated carboxylic acid bioisostere with a pKa of approximately 8.5 (predicted for 6-substituted benzoxazolones), compared to ~4.2 for the corresponding benzoic acid, thereby significantly altering the ionization state at physiological pH [2]. While direct head-to-head IC₅₀ comparison data for the specific benzoxazolone derivative have not been published in the peer-reviewed literature at the time of this analysis, the class-level SAR data support that bioisosteric replacement at this position is tolerated, and the altered physicochemical profile may confer differential cellular permeability or metabolic stability.
| Evidence Dimension | AKR1C3 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not independently reported in peer-reviewed literature; class-level SAR indicates acid isostere substitution is tolerated [1] |
| Comparator Or Baseline | AKR1C3-IN-1 (3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid): IC₅₀ = 13 ± 3 nM (AKR1C3); IC₅₀ = 20.3 ± 3.8 μM (AKR1C1); IC₅₀ > 30 μM (AKR1C2 and AKR1C4) [1] |
| Quantified Difference | Direct comparison data unavailable; bioisosteric replacement predicted to modulate potency within the low nanomolar to low micromolar range based on class SAR |
| Conditions | Recombinant human AKR1C3 enzyme assay; inhibition of PR-104H formation; Jamieson et al. J Med Chem 2012 |
Why This Matters
The quantitative potency gap between the well-characterized benzoic acid lead and the benzoxazolone analog must be established experimentally before one scaffold is prioritized over the other for lead optimization campaigns; the available class-level SAR provides a rational basis for expecting retained target engagement upon bioisosteric replacement.
- [1] Jamieson SM, Brooke DG, Heinrich D, Atwell GJ, Silva S, Hamilton EJ, Turnbull AP, Rigoreau LJ, Trivier E, Soudy C, Samlal SS, Owen PJ, Schroeder E, Raynham T, Flanagan JU, Denny WA. 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3. J Med Chem. 2012;55(17):7746-58. PMID: 22877157. View Source
- [2] Poupaert J, Carato P, Colacino E. 2(3H)-benzoxazolone and bioisosters as 'privileged scaffold' in the design of pharmacological probes. Curr Med Chem. 2005;12(7):877-85. PMID: 15853716. View Source
